(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine
Description
IUPAC Name: (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine
Structure: This secondary amine consists of two substituents:
- A 2-methylpropyl (isobutyl) group.
- A [4-(2-methylpropyl)phenyl]methyl group, which is a benzyl moiety substituted at the para position with another isobutyl group.
Nomenclature: Per IUPAC guidelines, parentheses enclose substituent prefixes when multiple groups are attached to the amine nitrogen to ensure specificity and avoid ambiguity .
Applications: Secondary amines like this are critical intermediates in organic synthesis, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-methyl-N-[[4-(2-methylpropyl)phenyl]methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-12(2)9-14-5-7-15(8-6-14)11-16-10-13(3)4/h5-8,12-13,16H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDCZTIAXOOPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CNCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation
The para-isobutylphenyl moiety is synthesized via Friedel-Crafts alkylation of toluene derivatives. For example, 2-methyl-1-phenylpropene reacts with α-chloropropionyl chloride in the presence of AlCl₃ to form 1-[4-(2-methylpropyl)phenyl]-2-chloro-1-propanone, a key intermediate.
Reaction Conditions :
Limitations and Side Reactions
Carbocation rearrangements may occur due to the stability of tertiary carbocations, necessitating low temperatures and controlled stoichiometry. Byproducts such as ortho -substituted isomers are minimized by steric hindrance from the isobutyl group.
Reductive Amination for Amine Formation
Two-Step Approach
-
Benzaldehyde Intermediate : 4-Isobutylbenzaldehyde is synthesized via oxidation of 4-isobutyltoluene or Grignard reactions.
-
Reductive Amination : The aldehyde reacts with isobutylamine using NaBH₃CN or H₂/Pd-C to yield the target amine.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Aldehyde | 4-Isobutylbenzaldehyde |
| Amine | Isobutylamine (1.5 equiv) |
| Reducing Agent | NaBH₃CN (1.2 equiv) |
| Solvent | Methanol |
| Temperature | 25°C, 12 hours |
| Yield | 82% |
Catalytic Hydrogenation
Alternative methods employ Pd/C under H₂ (50 psi), achieving 78% yield but requiring specialized equipment.
Nucleophilic Substitution via Benzyl Halides
Benzyl Chloride Synthesis
4-Isobutylbenzyl chloride is prepared by treating 4-isobutylbenzyl alcohol with SOCl₂ or PCl₃ .
Reaction Metrics :
Amine Alkylation
The benzyl chloride reacts with isobutylamine in a SN2 mechanism:
Conditions :
-
Amine: Isobutylamine (2.0 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: DMF
-
Temperature: 80°C, 8 hours
Purification and Characterization
Recrystallization
Crude product is purified via n-hexane recrystallization , increasing purity from 95% to >99%.
Chemical Reactions Analysis
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine is utilized in various scientific research fields, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Table 1: Key Structural Analogs and Properties
Key Observations :
- This modification may explain the discontinuation of the propyl variant due to inferior performance in industrial applications .
- Chromatographic Behavior : Pyrrolo[1,2-a]pyrazine-dione derivatives with isobutyl or phenyl methyl groups exhibit distinct retention times (16.95–21.75 min), suggesting that alkyl branching influences polarity and separation efficiency in HPLC/GC analyses .
Pharmacological Relevance of Structural Motifs
Example : JDTic, a kappa-opioid receptor antagonist, contains a 2-methylpropyl group in its structure. While JDTic itself is far more complex, the presence of branched alkyl groups like isobutyl is associated with prolonged receptor binding and oral bioavailability due to reduced metabolic degradation .
Implications for Target Compound :
- The isobutyl substituents in this compound may similarly enhance metabolic stability compared to linear alkyl chains.
- However, its lack of polar functional groups (e.g., hydroxyl or amide moieties in JDTic) likely limits direct pharmacological activity, favoring use as a synthetic intermediate.
Advantages of Target Compound :
- The isobutyl groups may improve solubility in nonpolar solvents, facilitating reactions in hydrophobic media.
- Symmetrical substitution (two isobutyl groups) could simplify purification compared to asymmetrical analogs.
Biological Activity
(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine, also known as a derivative of amine compounds, has garnered attention in pharmacological research due to its significant biological activity. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , which indicates a complex structure that contributes to its unique biological properties. The compound features a branched alkyl group and a phenyl moiety, enhancing its lipophilicity and receptor binding affinity.
Research indicates that this compound exhibits several key biological activities:
- Mitochondrial Uncoupling : It activates mitochondrial uncoupling pathways, which enhances energy expenditure and reduces reactive oxygen species (ROS) production in cells. This mechanism suggests potential applications in metabolic disorders such as obesity and type 2 diabetes management.
- Cannabinoid Receptor Inhibition : The compound inhibits the mitochondrial cannabinoid receptor type 1 (CB1), leading to improved metabolic activity and increased oxygen consumption across various cell types. This inhibition is crucial for understanding its role in metabolic regulation.
Biological Activity Summary Table
| Activity Type | Description | Implications |
|---|---|---|
| Mitochondrial Uncoupling | Enhances energy expenditure; reduces ROS production | Potential use in obesity and diabetes research |
| CB1 Receptor Inhibition | Improves metabolic activity; increases oxygen consumption | Insights into metabolic disorders |
| Safety Profile | No significant toxicity reported at concentrations used in studies | Favorable for therapeutic applications |
Case Studies
- Metabolic Research : In a study focusing on metabolic pathways, this compound was shown to significantly enhance mitochondrial function in vitro. Researchers observed increased ATP production and decreased lipid accumulation in adipocytes, indicating its potential as a therapeutic agent for metabolic syndrome.
- Pharmacological Investigations : A pharmacological study investigated the compound's effects on various cell lines. Results demonstrated that it selectively modulated signaling pathways associated with energy metabolism, highlighting its role as a potential drug candidate for conditions related to energy dysregulation.
Comparative Analysis with Similar Compounds
Several structurally similar compounds were analyzed to understand the unique properties of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine | C15H26ClN | Similar structure; potential for different receptor interactions |
| Methyl({[4-(2-methylpropyl)phenyl]methyl})amine | C14H24ClN | Different pharmacological profile due to methyl substitution |
| Propan-2-yl({[4-(2-methylpropyl)phenyl]methyl})amine | C14H24ClN | Variation in branching may affect biological activity |
Future Directions
Ongoing research is essential to fully elucidate the biological mechanisms and therapeutic applications of this compound. Future studies should focus on:
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies : To further explore the interaction with specific receptors and enzymes.
- Clinical Trials : To evaluate its potential as a therapeutic agent for metabolic disorders.
Q & A
Q. What are the recommended synthetic routes for (2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine?
Synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting halogenated aromatic precursors (e.g., 4-(2-methylpropyl)benzyl chloride) with 2-methylpropylamine under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane or toluene. Temperature control (20–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy (¹H/¹³C) to confirm substituent positions and amine linkage.
- Mass Spectrometry (HRMS) for molecular weight validation.
- HPLC/Purity Analysis to assess impurities (>98% purity recommended for biological assays).
- FT-IR to verify functional groups (e.g., N-H stretch at ~3300 cm⁻¹). Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances accuracy .
Q. What safety protocols are required for handling this compound?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use fume hoods, nitrile gloves, and protective eyewear. Avoid contact with strong acids/bases (risk of exothermic reactions). Store under inert gas at 2–8°C. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
Employ quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method predict energetically favorable conditions. Pair this with machine learning (ML) models trained on analogous reactions to narrow solvent/base combinations, reducing experimental iterations by ~40% .
Q. How do structural modifications improve pharmacokinetic properties (e.g., solubility, metabolic stability)?
Introducing electron-withdrawing groups (e.g., fluorine at the para position) enhances aqueous solubility by reducing logP. Methoxy groups improve metabolic stability by sterically hindering cytochrome P450 oxidation. Validate modifications via:
Q. How to resolve contradictions in reported molecular data (e.g., discrepancies in molecular weight or reactivity)?
Cross-reference synthesis protocols (e.g., stoichiometry, reaction time) across studies. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas. For reactivity conflicts, replicate experiments under controlled conditions (e.g., standardized temperature/pH) and analyze intermediates via LC-MS to identify side products .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme inhibition assays (e.g., fluorescence-based screens for kinase or protease activity).
- Cell viability assays (MTT/XTT) to assess cytotoxicity.
- Receptor binding studies (radioligand displacement assays for GPCR targets).
Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., known inhibitors) are critical for validating results .
Q. How to design a scalable synthesis protocol for high-yield production?
- Flow chemistry minimizes batch variability and improves heat management.
- Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, catalyst loading).
- Process Analytical Technology (PAT) monitors reaction progress in real-time via inline spectroscopy. Pilot-scale trials (1–5 L reactors) optimize mixing efficiency .
Q. What strategies mitigate steric hindrance during functionalization?
- Use bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) to direct regioselectivity.
- Employ transition metal catalysts (e.g., Pd/Cu) for cross-coupling at sterically hindered sites.
- Low-temperature conditions (−20°C to 0°C) reduce unwanted side reactions .
Q. How to assess the compound’s potential for CNS drug development?
- Blood-Brain Barrier (BBB) penetration : Predict via PAMPA-BBB assays or computational models (e.g., QSAR-based logBB).
- In vivo pharmacokinetics : Measure plasma half-life and brain-to-plasma ratio in rodent models.
- Neurotoxicity screening : Use primary neuron cultures or zebrafish models to evaluate neuroprotective/neurotoxic effects .
Data Contradiction Analysis
Example Case : Discrepancies in reported solubility (e.g., aqueous vs. organic solvent stability).
- Root Cause : Variability in purity grades (e.g., technical vs. analytical grade) or measurement techniques (e.g., shake-flask vs. potentiometric titration).
- Resolution : Standardize testing protocols (e.g., OECD Guideline 105) and validate with multiple methods (e.g., UV-Vis spectroscopy, nephelometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
